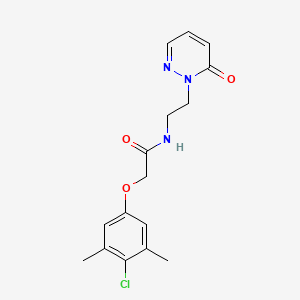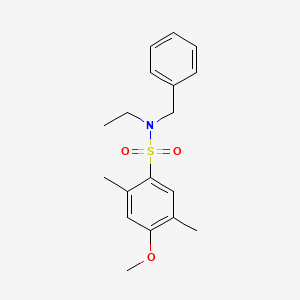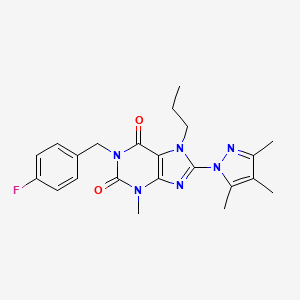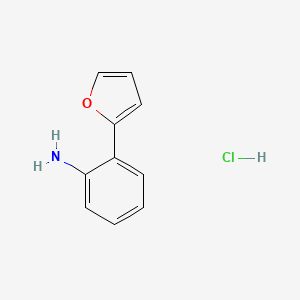![molecular formula C16H13NO6 B2408417 3-メトキシ-4-[2-(4-ニトロフェニル)-2-オキソエトキシ]ベンズアルデヒド CAS No. 723333-43-5](/img/structure/B2408417.png)
3-メトキシ-4-[2-(4-ニトロフェニル)-2-オキソエトキシ]ベンズアルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde: is a chemical compound with the molecular formula C16H13NO6 and a molecular weight of 315.28 g/mol . It is characterized by the presence of a methoxy group, a nitrophenyl group, and an oxoethoxy group attached to a benzaldehyde core. This compound is often used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Chemistry: 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the effects of nitro and methoxy substituents on biological activity. It serves as a model compound in the investigation of enzyme-catalyzed reactions and metabolic pathways .
Medicine: Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of various industrial products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-nitrophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and a dehydrating agent like thionyl chloride. The reaction mixture is heated to reflux, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzoic acid.
Reduction: 3-Methoxy-4-[2-(4-aminophenyl)-2-oxoethoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The methoxy group can influence the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
- 3-Methoxy-4-[2-(4-aminophenyl)-2-oxoethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-chlorophenyl)-2-oxoethoxy]benzaldehyde
- 3-Methoxy-4-[2-(4-methylphenyl)-2-oxoethoxy]benzaldehyde
Comparison: Compared to its analogs, 3-Methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions and form reactive intermediates, making this compound particularly useful in studies involving oxidative stress and redox biology .
特性
IUPAC Name |
3-methoxy-4-[2-(4-nitrophenyl)-2-oxoethoxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c1-22-16-8-11(9-18)2-7-15(16)23-10-14(19)12-3-5-13(6-4-12)17(20)21/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGLJDAARKDLQM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2408338.png)


![N-(furan-2-ylmethyl)-5-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2408344.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B2408346.png)
![6-chloro-N-(2-{[(4-chlorophenyl)methyl]sulfanyl}ethyl)pyridine-3-sulfonamide](/img/structure/B2408347.png)
![2-(3-(Diethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408348.png)

![2-cyano-3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}prop-2-enoic acid](/img/structure/B2408351.png)
![(E)-1-allyl-7-(but-2-en-1-yl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2408352.png)

![3-(Methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;dihydrochloride](/img/structure/B2408354.png)
